molecular formula C15H22BrN3O3S B2862343 3-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide CAS No. 2034356-52-8

3-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide

Cat. No.: B2862343
CAS No.: 2034356-52-8
M. Wt: 404.32
InChI Key: ROGOXCHKRUEZTN-UHFFFAOYSA-N
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Description

3-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide is a synthetic organic compound that features a bromine atom, a benzamide group, and a piperidine ring with a dimethylsulfamoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Piperidine Derivative: The piperidine ring is synthesized by reacting appropriate starting materials, such as piperidine and dimethylsulfamoyl chloride, under basic conditions.

    Coupling Reaction: The final step involves coupling the brominated benzene derivative with the piperidine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or a similar reagent to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine ring and the benzamide group.

    Coupling Reactions: The benzamide group can engage in coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Various substituted benzamides depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the piperidine ring or benzamide group.

    Reduction Products: Reduced forms of the benzamide or piperidine ring.

Scientific Research Applications

3-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-{[1-(methylsulfamoyl)piperidin-4-yl]methyl}benzamide: Similar structure but with a methylsulfamoyl group instead of dimethylsulfamoyl.

    3-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide: Similar structure but with a chlorine atom instead of bromine.

    N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide: Lacks the halogen substituent.

Uniqueness

3-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide is unique due to the presence of both the bromine atom and the dimethylsulfamoyl group, which confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from similar compounds.

Properties

IUPAC Name

3-bromo-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O3S/c1-18(2)23(21,22)19-8-6-12(7-9-19)11-17-15(20)13-4-3-5-14(16)10-13/h3-5,10,12H,6-9,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGOXCHKRUEZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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